molecular formula C20H22N2O3S B6795346 N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylsulfonylmethyl)benzamide

N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylsulfonylmethyl)benzamide

Cat. No.: B6795346
M. Wt: 370.5 g/mol
InChI Key: RXBFJVRHGURLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-21-19(23)16-8-6-15(7-9-16)13-26(24,25)22-12-17-4-2-3-5-18(17)20(14-22)10-11-20/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFJVRHGURLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CC3=CC=CC=C3C4(C2)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a 70% yield

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis platforms and continuous flow chemistry to enhance yield and reproducibility. The use of high-throughput screening and optimization of reaction conditions is crucial to scale up the production while maintaining the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide stands out due to its unique combination of a spirocyclic core with sulfonylmethyl and benzamide functionalities, offering a distinct set of physicochemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.